molecular formula C28H37NO8 B1225752 Nargenicin

Nargenicin

Cat. No.: B1225752
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nargenicin is a 28-carbon macrolide antibiotic with a fused tricyclic core and a unique ether bridge. It was first isolated from the bacterium Nocardia argentinensis. This compound is known for its potent antibacterial activity, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions: Nargenicin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms at specific positions.

    Reduction: Reduction of double bonds within the macrolide ring.

    Substitution: Substitution reactions involving the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen is used to introduce oxygen atoms at specific positions.

    Reduction: Hydrogen gas or hydride donors are used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl and methoxy groups.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Nargenicin has a wide range of scientific research applications:

Mechanism of Action

Nargenicin exerts its antibacterial effects by targeting the bacterial DNA polymerase enzyme, DnaE. This inhibition disrupts DNA replication, leading to the death of bacterial cells. The compound’s unique structure allows it to bind specifically to DnaE, making it effective against a range of gram-positive bacteria .

Comparison with Similar Compounds

Uniqueness of Nargenicin: this compound’s unique ether bridge and fused tricyclic core distinguish it from other macrolides. Its specific mechanism of action targeting DnaE and its effectiveness against methicillin-resistant Staphylococcus aureus highlight its potential as a valuable antibiotic .

Properties

IUPAC Name

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSSARNQQYBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Nargenicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nargenicin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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